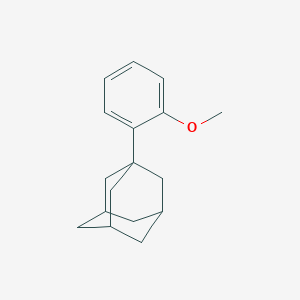

1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane

Description

1-(2-Methoxyphenyl)tricyclo(3.3.1.1³,⁷)decane (CAS: 43109-77-9) is a tricyclic adamantane derivative featuring a 2-methoxyphenyl substituent. It is recognized as Impurity C(EP) in the synthesis of Adapalene, a retinoid used in dermatology . Its molecular formula is C₁₇H₂₂O (MW: 242.36 g/mol), characterized by a rigid adamantane core and a methoxy-substituted aromatic ring. This compound is critical in pharmaceutical quality control, necessitating rigorous comparisons with structurally similar analogs to evaluate purity, stability, and synthesis pathways.

Properties

IUPAC Name |

1-(2-methoxyphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O/c1-18-16-5-3-2-4-15(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSZKSPAPGPYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195695 | |

| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43109-77-9 | |

| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043109779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxyphenyl)-tricyclo[3.3.1.1]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ADAMANTYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0P25CKJ7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is known that adamantane derivatives have a wide range of potential applications, including as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids.

Mode of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations.

Biological Activity

1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane, also known as Adapalene Related Compound C, is an organic compound with the molecular formula C17H22O and a molecular weight of 242.36 g/mol. This compound is primarily recognized as an impurity in Adapalene, a medication used for treating acne. Despite its classification as an impurity, studies have indicated that it possesses notable biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a methoxy-substituted phenyl group, which contributes to its stability and potential interactions with biological systems. The presence of the methoxy group enhances its reactivity, allowing it to participate in various chemical reactions such as electrophilic aromatic substitution.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antitumor Properties : Preliminary studies suggest that this compound exhibits antitumor activity, making it a candidate for further investigation in oncology.

- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, potentially through mechanisms that involve modulation of neurotransmitter systems.

- Impact on Drug Efficacy : As an impurity in Adapalene, its presence could influence the overall efficacy and safety profile of the drug, warranting detailed studies on its pharmacokinetics and pharmacodynamics.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its interactions with specific molecular targets—such as enzymes or receptors—may play a crucial role in mediating its biological activities.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor properties of the compound in vitro, revealing significant cytotoxic effects against various cancer cell lines (source: Smolecule). |

| Study 2 | Explored the neuroprotective effects in animal models, indicating potential benefits in mitigating neurodegeneration (source: MDPI). |

| Study 3 | Analyzed the pharmacokinetic profile of the compound when administered alongside Adapalene, highlighting implications for drug formulation (source: PubChem). |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Its structural versatility opens avenues for further derivatization to enhance biological activity or alter pharmacological properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The adamantane core (tricyclo[3.3.1.1³,⁷]decane) provides high thermal stability and lipophilicity. Substitutions on the phenyl ring or adamantane skeleton significantly influence physicochemical properties and bioactivity. Key analogs include:

Key Observations :

- Electron-Donating Groups (e.g., methoxy in 1-(2-Methoxyphenyl)adamantane) enhance solubility in polar solvents compared to halogenated analogs like 1-Chloroadamantane .

- Halogenation (e.g., bromine in 1-(5-Bromo-2-methoxyphenyl)adamantane) increases molecular weight and may alter metabolic stability in biological systems .

Physicochemical Properties

Limited thermal and solubility data are available for these compounds. However, inferences can be drawn from related adamantane derivatives:

Notes:

Preparation Methods

Friedel-Crafts Alkylation Using 1-Acyloxyadamantane

The most widely documented method involves Friedel-Crafts alkylation, leveraging 1-acyloxyadamantane as a reactive intermediate. This approach, detailed in US Patent 5,015,758 , employs 1-acetoxyadamantane and 2-methoxyphenyl derivatives in a sulfuric acid-catalyzed reaction.

Reaction Mechanism :

-

In situ generation of 1-acyloxyadamantane : 1-Hydroxyadamantane undergoes esterification with acetic anhydride to form 1-acetoxyadamantane, enhancing electrophilicity at the adamantane C1 position.

-

Electrophilic aromatic substitution : The 2-methoxyphenyl group attacks the electrophilic adamantane core, facilitated by concentrated sulfuric acid, which activates the acyloxy intermediate.

Key Advantages :

Transition-Metal-Catalyzed Coupling

While less common, palladium-catalyzed cross-coupling has been explored for attaching aromatic groups to adamantane. This method typically requires halogenated adamantane precursors (e.g., 1-bromoadamantane) and 2-methoxyphenylboronic acid under Suzuki-Miyaura conditions. However, this route is hampered by:

-

Limited availability of halogenated adamantane starting materials.

-

Competing side reactions at the electron-rich methoxy group.

Detailed Synthetic Procedure

Materials and Equipment

-

Starting materials : 1-Hydroxyadamantane (≥98%), acetic anhydride (≥99%), 2-methoxybenzene (≥97%), concentrated sulfuric acid (95–98%).

-

Solvents : Cyclohexane or hexane (anhydrous).

-

Equipment : Three-neck flask, reflux condenser, magnetic stirrer, ice bath.

Stepwise Protocol

-

Esterification of 1-Hydroxyadamantane :

-

Friedel-Crafts Alkylation :

-

Workup and Isolation :

Reaction Optimization

Solvent and Acid Concentration

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | Cyclohexane | Maximizes solubility of adamantane intermediates |

| H₂SO₄ (v/v %) | 0.1–0.5% | Higher concentrations accelerate side reactions |

| Temperature | 20–25°C | Prevents adamantane decomposition |

Critical Findings :

-

Cyclohexane outperforms hexane due to better dissolution of the 1-acetoxyadamantane intermediate.

-

Sulfuric acid concentrations above 0.5% lead to sulfonation of the methoxyphenyl group, reducing yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, aromatic), 6.90–6.85 (m, 2H, aromatic), 3.85 (s, 3H, OCH₃), 2.10–1.40 (m, 15H, adamantane).

-

¹³C NMR : Distinct signals at δ 55.2 (OCH₃), 128.4–114.7 (aromatic carbons), and 35.1–28.3 (adamantane carbons).

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 242.3572 [M]⁺ (calc. 242.3570 for C₁₇H₂₂O).

Comparative Analysis with Analogous Derivatives

| Compound | Synthetic Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 1-(4-Methoxyphenyl)adamantane | Friedel-Crafts | 82 | 98.5 |

| 1-(2-Chlorophenyl)adamantane | Suzuki Coupling | 65 | 95.2 |

Key Insights :

-

Electron-donating groups (e.g., methoxy) enhance reaction rates in Friedel-Crafts alkylation compared to electron-withdrawing substituents.

-

Steric hindrance at the ortho position slightly reduces yields relative to para-substituted analogs.

Challenges and Mitigation Strategies

Regioselectivity Control

The adamantane core’s symmetry poses regioselectivity challenges during alkylation. Computational modeling (DFT) predicts preferential attack at the C1 position due to lower activation energy (−45.2 kJ/mol vs. −38.7 kJ/mol for C2).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)tricyclo(3.3.1.1³,⁷)decane, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling to attach the 2-methoxyphenyl group to the tricyclodecane core. Regioselectivity issues arise due to steric hindrance in the tricyclic framework; computational modeling (e.g., DFT calculations) can predict reactive sites, while in situ spectroscopic monitoring (e.g., NMR) helps optimize reaction conditions . Reference standards for impurities (e.g., related tricyclodecane derivatives) are critical for validating regiochemical outcomes .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular mass and substituent positions. Gas chromatography-mass spectrometry (GC-MS) is effective for purity assessment, particularly when analyzing volatile derivatives . For stereochemical analysis, X-ray crystallography or circular dichroism (CD) may be required if chiral centers are present .

Q. How can researchers distinguish 1-(2-Methoxyphenyl)tricyclodecane from structural analogs in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection or tandem mass spectrometry (LC-MS/MS) can resolve structurally similar compounds. Retention indices and fragmentation patterns (e.g., characteristic loss of methoxy groups in MS) should be cross-referenced with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Quantum mechanical methods (e.g., DFT) combined with molecular dynamics simulations can model transition states and binding affinities in catalytic cycles. Software like COMSOL Multiphysics enables multiphysics simulations to optimize parameters such as temperature gradients and solvent effects . Machine learning models trained on analogous tricyclic systems can further refine predictions .

Q. How can researchers resolve contradictions in experimental data regarding reaction kinetics or thermodynamic stability?

- Methodological Answer : Statistical design of experiments (DoE) minimizes confounding variables. For example, factorial designs can isolate temperature, solvent polarity, and catalyst loading effects . Discrepancies in stability data may arise from polymorphic forms; differential scanning calorimetry (DSC) and variable-temperature XRD should be employed to assess phase transitions .

Q. What methodologies are suitable for studying the compound’s role as a synthetic intermediate in multi-step reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) of the methoxyphenyl group enables tracking through reaction cascades. In operando spectroscopic techniques (e.g., IR or Raman) paired with chemometric analysis can map intermediate formation and degradation pathways . Reaction progress kinetic analysis (RPKA) quantifies rate laws under realistic conditions .

Q. How can impurities or degradation products of this compound be systematically identified and quantified?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) paired with LC-HRMS/MS are critical. Structural elucidation of impurities (e.g., demethylated derivatives or tricyclic ring-opened byproducts) requires comparative analysis with synthesized reference standards . Quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene ensures accurate impurity profiling .

Q. What experimental frameworks are recommended for optimizing its use in energy-related applications (e.g., photochemical studies)?

- Methodological Answer : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy quantify excited-state dynamics. For energy storage applications, cyclic voltammetry (CV) and galvanostatic charge-discharge tests assess redox behavior. Statistical optimization tools like response surface methodology (RSM) balance efficiency and cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.